(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide
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Description
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been designed to interact with specific biochemical pathways in cells, and it has been studied for its potential effects on a variety of physiological processes.
Scientific Research Applications
Research on acrylamide and its derivatives, such as (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide, spans various scientific domains, focusing primarily on understanding its formation, biological interactions, and potential applications or mitigation strategies. Although specific studies on (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide are not directly mentioned, insights can be drawn from general acrylamide research to hypothesize its applications and significance in scientific research.
Chemistry and Biochemistry of Acrylamide
Acrylamide is a compound with significant industrial and scientific relevance, known for its wide range of applications from polymer synthesis to laboratory research, including the production of polyacrylamide gels for electrophoresis. Its chemical and biochemical interactions, such as its formation through the Maillard reaction during food processing, have been extensively studied. This knowledge is crucial for understanding how similar compounds might be synthesized and manipulated for various research and industrial purposes (Friedman, 2003).
Mechanisms of Formation and Mitigation
The formation of acrylamide in foods, particularly through the Maillard reaction, has prompted research into mechanisms of its formation and strategies for mitigation. This area of research is relevant for evaluating the safety and toxicity of acrylamide derivatives used in scientific studies. Understanding these mechanisms is essential for developing safer compounds and reducing potential toxic effects in laboratory settings (Lingnert et al., 2002).
Toxicity and Health Impacts
Acrylamide's documented neurotoxic and carcinogenic properties in animal models raise concerns about its safe use in research. Studies have focused on its neurotoxicity, reproductive toxicity, and potential carcinogenicity, which are critical for assessing the safety of handling acrylamide and its derivatives in scientific research. This awareness informs the development of safety protocols and risk assessments for researchers working with these compounds (Dearfield et al., 1988).
Applications in Polymer Science
Acrylamide-based microgels and polymers have garnered attention for their responsive behavior and chemical stability, making them suitable for applications in nanotechnology, drug delivery, and sensing. The synthesis, properties, and applications of these materials are areas of active research, offering insights into how acrylamide derivatives could be engineered for specialized uses in scientific investigations and industrial applications (Begum et al., 2019).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-10-16(21(23)24)7-8-17(13)20-19(22)9-6-14-11-15-4-2-3-5-18(15)25-12-14/h2-11H,12H2,1H3,(H,20,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSTVWMLTWGHA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.